REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4](=[CH:8]N(C)C)[C:5](=O)[CH3:6].Cl.[C:14]([NH:18][NH2:19])([CH3:17])([CH3:16])[CH3:15].C([O-])(=O)C.[Na+].ClCCl>C(O)C>[CH3:1][O:2][C:3]([C:4]1[CH:8]=[N:19][N:18]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:5]=1[CH3:6])=[O:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.43 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C)=O)=CN(C)C)=O
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the layers were shaken
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
At this time, the reaction was cooled to 25° C
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto ice
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel at which time
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with dichloromethane (1×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL), water (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution (1×50 mL), dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NN(C1C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.04 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |